molecular formula C14H12BrFO2 B13745748 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene

1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene

Cat. No.: B13745748
M. Wt: 311.15 g/mol
InChI Key: UGTZJBKBVCFJKD-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, featuring bromine, fluorine, and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and fluorine atoms on the benzene ring make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxyphenoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene is unique due to the presence of both bromine and fluorine atoms, along with the methoxyphenoxy group. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C14H12BrFO2

Molecular Weight

311.15 g/mol

IUPAC Name

1-bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]benzene

InChI

InChI=1S/C14H12BrFO2/c1-17-12-3-5-13(6-4-12)18-9-10-8-11(16)2-7-14(10)15/h2-8H,9H2,1H3

InChI Key

UGTZJBKBVCFJKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)F)Br

Origin of Product

United States

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